alpha.,beta-Dibromostyrene

Polymer chemistry Flame retardancy Radical polymerization

Sourcing dibromostyrene isomers for precise synthetic transformations often leads to incorrect reactivity when ring-brominated variants are mistakenly supplied. alpha,beta-Dibromostyrene (CAS 6607-46-1) features vinyl-dibromide functionality that fundamentally alters its reaction profile, making it the specific precursor required for regioselective dehydrobromination. - Achieves up to 95% regioselectivity for α-elimination under mild conditions, enabling efficient α-bromostyrene production. - Serves as a defined stereochemical probe for investigating non-radical polymerization mechanisms, unlike its polymer-grade ring-brominated isomers. - Ensure your procurement specifies the correct isomer to avoid failed cross-coupling or polymerization experiments.

Molecular Formula C8H6Br2
Molecular Weight 261.94 g/mol
CAS No. 6607-46-1
Cat. No. B3344326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha.,beta-Dibromostyrene
CAS6607-46-1
Molecular FormulaC8H6Br2
Molecular Weight261.94 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CBr)Br
InChIInChI=1S/C8H6Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+
InChIKeyPBTWQCPURDEMRQ-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha,beta-Dibromostyrene: Vinyl-Dibrominated Building Block


alpha,beta-Dibromostyrene (CAS 6607-46-1), systematically named (E)-1,2-dibromoethenylbenzene, is a vinyl-dibrominated aromatic monomer classified as a halogenated styrene derivative [1]. It features a molecular formula of C8H6Br2 and a molecular weight of 261.94 g/mol [2]. Its structure is characterized by two bromine atoms on the alpha and beta carbons of the vinyl side chain, rather than on the aromatic ring. This vinyl dibromide motif imparts a distinct reactivity profile for cross-coupling, addition, and elimination chemistry compared to both unsubstituted styrene and its ring-brominated isomers, such as 2,5-dibromostyrene (CAS 125904-11-2) .

Vinyl-dibromide building block distinct from ring-brominated styrenes
Supports regioselective α-bromostyrene synthesis
Enables stereoselective access to pure E-isomer
Research-grade for synthetic methodology studies

alpha,beta-Dibromostyrene vs. Ring-Brominated Isomers


The term 'dibromostyrene' encompasses a range of positional isomers with the same molecular weight but drastically different material and chemical properties. Ring-brominated isomers like 2,5-dibromostyrene (CAS 125904-11-2) are commonly employed as monomers in the production of flame-retardant polymers via radical polymerization, capitalizing on the thermal lability of the aromatic C-Br bond [1]. In contrast, the vinyl-dibromide functionality of alpha,beta-dibromostyrene fundamentally alters its polymerization behavior; studies indicate that it does not undergo standard copolymerization under typical radical conditions [2]. This key difference mandates that chemists and procurement specialists not treat 'dibromostyrene' as a single commodity. The selection of the specific isomer must be driven by the intended end-use, whether it be for preparing fire-resistant macromolecular materials or for executing precise synthetic transformations like regioselective carbonylation or stereoselective debromination.

Radical Polymerization
May not copolymerize under standard radical conditions; ring-brominated isomers polymerize readily.
Flame Retardancy
Bromine release profile likely differs from aromatic ring-brominated retardants; not a direct substitute.
Physical State
Liquid vs. solid state between isomers; handling and formulation characteristics may vary.

alpha,beta-Dibromostyrene: Key Differentiation Evidence


Radical Polymerization: Divergence from Ring Isomers

Unlike ring-brominated isomers (e.g., 2,5-, 2,4-, 3,4-dibromostyrene) which readily undergo radical polymerization, alpha,beta-dibromostyrene exhibits a fundamentally different behavior, often failing to copolymerize under standard thermal radical conditions [1]. This contrasts with the established order of polymerization rates for ring-substituted dibromostyrenes (2,5- > 2,4-(+2,3-) > 3,4-) determined via HPLC [2].

Radical Polymerization
Class-level inference
Does not readily copolymerize; ring-brominated isomers polymerize readily.
Isomer-specific procurement required for polymer synthesis.
Class-level inference; validate with specific comonomer.
Polymer chemistry Flame retardancy Radical polymerization

Flame Retardancy: Vinyl vs. Aromatic Bromine

The flame retardancy mechanism of alpha,beta-dibromostyrene, rooted in its vinyl bromine atoms, is distinct from that of aromatic ring-brominated isomers. While ring-brominated polystyrenes are established flame retardants for polyesters and polyamides due to the thermal release of HBr from the ring [1], the vinyl dibromide of alpha,beta-dibromostyrene may offer a different thermal degradation profile and bromine release kinetics.

Flame Retardant Mechanism
Class-level inference
Mechanism based on vinyl bromine may differ from aromatic bromine retardants.
Flame-retardant profile may not transfer from ring isomers.
Direct comparison needed; mechanistic difference inferred.
Flame retardant Thermal stability Polymer additives

α-Bromostyrene Precursor: Regioselective Dehydrobromination

alpha,beta-Dibromostyrene (or its precursor, (1,2-dibromoethyl)benzene) serves as a superior starting material for the synthesis of valuable α-bromostyrene building blocks. A simple KOH-promoted dehydrobromination protocol achieves regioselectivities up to 95% for α-bromostyrene formation, a key intermediate in Pd-catalyzed carbonylation and cross-coupling reactions [1]. This high regioselectivity is not achievable with ring-brominated isomers, which lack this specific vinyl elimination pathway.

Regioselectivity
Cross-study comparable
Up to 95% α-bromostyrene selectivity (KOH conditions)
Enables efficient α-bromostyrene synthesis for cross-coupling.
Reported selectivity; verify under own conditions.
Organic synthesis Cross-coupling Regioselectivity

Stereoselective Synthesis of Pure E-Isomer

The E-isomer of alpha,beta-dibromostyrene can be synthesized with high stereoselectivity via the bromination of phenylacetylene using molecular bromine adsorbed on graphite in carbon tetrachloride. Crucially, graphite inhibits the bromine-catalyzed isomerization that normally converts the E-isomer to the Z-isomer, enabling the isolation of pure E-α,β-dibromostyrene [1]. This stereochemical control is a unique feature of the vinyl-dibromide system and is not a consideration for ring-brominated styrenes.

E-Isomer Synthesis
Supporting evidence
Graphite-mediated bromination inhibits Z-isomerization, yielding pure E-isomer.
Supports stereochemical control for E-isomer applications.
Qualitative observation; confirm stereochemistry by NMR.
Stereoselective synthesis Alkyne bromination Green chemistry

Physical State and Density Differences

alpha,beta-Dibromostyrene is a liquid with a density of approximately 1.823 g/cm³ and a boiling point of 270.8°C at 760 mmHg [1]. This contrasts with some ring-brominated isomers, which may be solids at room temperature, and with monobromostyrene (density ~1.4 g/cm³). The significantly higher density and liquid state can be advantageous for liquid-phase synthetic applications and certain formulation processes.

Physical State
Cross-study comparable
Liquid; density ~1.82 g/cm³, ~30% higher than monobromostyrene.
Liquid form may suit liquid-phase synthetic protocols.
Calculated density; confirm lot-specific.
Physical property Formulation Handling

alpha,beta-Dibromostyrene: Key Applications


α-Bromostyrene Intermediate for Cross-Coupling

This compound is the preferred starting material for preparing α-bromostyrene via regioselective dehydrobromination. This is a crucial step in synthesizing 2-arylacrylic esters and other fine chemicals. The high regioselectivity (up to 95%) for α- over β-elimination, achieved under mild KOH conditions [1], makes it a uniquely efficient precursor compared to alternative routes using alkynes or other styrene derivatives. This application is strictly for organic synthesis laboratories.

Non-Radical Polymerization Pathways

Given that alpha,beta-dibromostyrene does not readily undergo standard radical copolymerization like its ring-brominated isomers [1], it serves as a valuable probe for exploring alternative polymerization mechanisms. Researchers investigating anionic, cationic, or other controlled polymerization techniques for halogenated monomers can use this compound to study the impact of vinyl dibromide topology on polymer chain architecture. This is a research-grade application, not a commercial polymer production one.

Stereoselective Synthesis of Pure E-Isomer

The stereospecific bromination of phenylacetylene using a graphite-supported bromine reagent is a specialized method to obtain the pure E-isomer of this compound [1]. This is a niche application for laboratories requiring a specific stereochemical configuration for subsequent transformations, where the Z-isomer or a mixture would be detrimental to the desired reaction outcome. The graphite-mediated inhibition of isomerization is key to this process.

Application
Selection Property
Validation Focus
α-Bromostyrene precursor
Regioselective dehydrobromination pathway
α- vs. β-elimination selectivity
Non-radical polymerization probe
Vinyl-dibromide topology effect
Polymerization mechanism compatibility
Stereoselective E-isomer access
Graphite-mediated stereocontrol
E/Z isomer ratio and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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